molecular formula C19H25FN4O B14940075 5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B14940075
M. Wt: 344.4 g/mol
InChI Key: FQTPPAOQKTWDAX-UHFFFAOYSA-N
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Description

5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves several steps. One common method includes the reaction of piperazine with a substituted phenyl compound in the presence of a base such as potassium carbonate in a solvent like chloroform . The reaction conditions typically involve room temperature and a specific molar ratio of reactants to ensure optimal yield. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H25FN4O

Molecular Weight

344.4 g/mol

IUPAC Name

5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H25FN4O/c1-3-4-5-17-14(2)21-19(22-18(17)25)24-12-10-23(11-13-24)16-8-6-15(20)7-9-16/h6-9H,3-5,10-13H2,1-2H3,(H,21,22,25)

InChI Key

FQTPPAOQKTWDAX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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